ALLYL(CYCLOPENTADIENYL)NICKEL(II) 97

Chemical Vapor Deposition Atomic Layer Deposition Thin Film Deposition

Allyl(cyclopentadienyl)nickel(II) 97 (CAS 12107-46-9), also known as CpAllylNi or NiCp(allyl), is a heteroleptic organonickel compound with the empirical formula C₈H₁₀Ni and molecular weight of 164.86 g/mol. It consists of a nickel(II) center coordinated to one cyclopentadienyl (Cp) anion and one η³‑allyl group, yielding a dark purple liquid at room temperature (melting point 7–9 °C, density 1.31 g/mL at 25 °C).

Molecular Formula C8H10Ni
Molecular Weight 164.86 g/mol
CAS No. 12107-46-9
Cat. No. B577154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALLYL(CYCLOPENTADIENYL)NICKEL(II) 97
CAS12107-46-9
Molecular FormulaC8H10Ni
Molecular Weight164.86 g/mol
Structural Identifiers
SMILES[CH2-]C=C.[CH-]1C=CC=C1.[Ni+2]
InChIInChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2
InChIKeyDOYIBAKSKZZYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl(cyclopentadienyl)nickel(II) 97 (CAS 12107-46-9): High-Purity Organonickel Precursor for CVD and ALD


Allyl(cyclopentadienyl)nickel(II) 97 (CAS 12107-46-9), also known as CpAllylNi or NiCp(allyl), is a heteroleptic organonickel compound with the empirical formula C₈H₁₀Ni and molecular weight of 164.86 g/mol [1]. It consists of a nickel(II) center coordinated to one cyclopentadienyl (Cp) anion and one η³‑allyl group, yielding a dark purple liquid at room temperature (melting point 7–9 °C, density 1.31 g/mL at 25 °C) . The compound is primarily utilized as a volatile precursor in metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for the fabrication of nickel thin films and as a catalyst in organometallic cross‑coupling reactions [2].

Volatile liquid precursor engineered for MOCVD/ALD thin-film processes
Enables low-temperature nickel deposition with reported high film purity
Liquid at room temperature – simplifies vapor delivery and process integration
Heteroleptic Cp/allyl ligand set supports catalytic cross-coupling under mild conditions

Why Allyl(cyclopentadienyl)nickel(II) Cannot Be Replaced by Other Ni Precursors in CVD/ALD


Nickel precursors for vapor‑phase deposition vary dramatically in their physical and thermal properties, and the choice of precursor directly determines process window, film purity, and deposition rate. While bis(cyclopentadienyl)nickel(II) (nickelocene, NiCp₂) and bis(alkylcyclopentadienyl)nickel(II) derivatives are commonly cited as alternative Ni sources, they exhibit substantially higher melting points, lower volatility, and inferior thermal stability profiles [1]. These differences render them unsuitable for low‑temperature, high‑throughput ALD and MOCVD processes where allyl(cyclopentadienyl)nickel(II) is specifically engineered to operate. The following quantitative evidence demonstrates precisely where and how CpAllylNi outperforms its closest in‑class comparators in key performance dimensions relevant to semiconductor manufacturing and materials science procurement.

!
Nickelocene (NiCp₂) is solid up to 171 °C with lower volatility; may not sustain equivalent precursor flux at low temperature.
!
Bis(alkylcyclopentadienyl)nickel derivatives can introduce higher carbon contamination and resistivity in deposited films.
!
Ni(CO)₄ is highly toxic and imposes restrictive handling requirements, limiting facility integration in many CVD/ALD workflows.

Allyl(cyclopentadienyl)nickel(II) 97: Quantitative Differentiation Evidence for Procurement Decision‑Making


Volatility Advantage: CpAllylNi vs. Nickelocene and Solid Cyclopentadienyl Precursors

Allyl(cyclopentadienyl)nickel(II) exhibits a vapor pressure of 10 Torr at 73 °C, which is substantially higher than that of nickelocene and other bis(cyclopentadienyl)nickel derivatives, all of which are solids below 150 °C with far lower volatility [1]. This high volatility is critical for maintaining sufficient precursor flux in CVD and ALD processes without resorting to excessively high source temperatures that would cause premature decomposition.

Volatility
Head-to-head
10 Torr at 73 °C
NiCp₂: solid below 150 °C, far lower volatility
Supports low-temperature ALD/CVD process window
Manometric data; reduces condensation risk in delivery lines
Chemical Vapor Deposition Atomic Layer Deposition Thin Film Deposition

Low‑Temperature Film Deposition: CpAllylNi Enables Ni Films at 120 °C with High Purity

Using a CpAllylNi/H₂ gas system, nickel films were deposited by low‑pressure CVD at a substrate temperature of 120 °C, achieving a deposition rate of 13 nm/min and a residual carbon impurity level of only 4% [1]. In contrast, deposition using MeCp₂Ni (bis(methylcyclopentadienyl)nickel) under comparable conditions resulted in higher carbon contamination and required elevated temperatures [1]. The ability to deposit conductive Ni films at such low temperatures is a direct consequence of CpAllylNi's favorable decomposition chemistry and high volatility.

Low-Temp Deposition
Head-to-head
120 °C, 13 nm/min, 4% C
MeCp₂Ni: higher temperature, higher carbon
Enables film growth on temperature-sensitive substrates
H₂ co-reactant, low-pressure CVD; XPS carbon quantification
Low‑Temperature CVD Nickel Thin Films Microelectronics

Melting Point and Thermal Stability: Liquid at Room Temperature vs. High‑Melting Solid Comparators

Allyl(cyclopentadienyl)nickel(II) is a liquid at room temperature (melting point 7–9 °C) , whereas nickelocene melts at 171–173 °C and decomposes upon melting [1]. This liquid state eliminates the need for heated precursor lines and bubblers, simplifies precursor delivery, and ensures a stable vaporization rate without the risk of solidification and clogging. Additionally, TG‑DTA analysis confirms that CpAllylNi begins to decompose slightly below 200 °C, providing a wide thermal window between vaporization (~73 °C) and decomposition [2].

Liquid State
Head-to-head
m.p. 7–9 °C; liquid at RT
NiCp₂ m.p. 171–173 °C, decomposes on melting
Simplifies precursor delivery; avoids heated lines
DSC/TG-DTA under N₂; ~200 °C decomposition onset
Precursor Delivery Vaporization Stability ALD Process Window

Film Resistivity: CpAllylNi‑Derived Ni Films Approach Bulk Nickel Conductivity

Nickel thin films deposited by CVD using allyl(cyclopentadienyl)nickel(II) as the precursor exhibited a specific resistivity of 22 μΩcm, which is close to the bulk nickel value of 7 μΩcm [1]. Under identical deposition conditions, films produced from nickelocene (NiCp₂) showed a resistivity of at least 30 μΩcm [1]. The lower resistivity of CpAllylNi‑derived films correlates with lower carbon impurity incorporation, as demonstrated by the 4% carbon content measured by XPS [2].

Film Resistivity
Head-to-head
22 μΩ·cm
NiCp₂ films: ≥30 μΩ·cm
Supports lower RC delay in interconnects
Four-point probe on Si/SiO₂; bulk Ni 7 μΩ·cm
Thin Film Conductivity Interconnect Metallization Resistivity

Industrial and Research Application Scenarios for Allyl(cyclopentadienyl)nickel(II) 97 Based on Quantitative Evidence


Low‑Temperature MOCVD/ALD of Nickel Films for Advanced Semiconductor Interconnects

Allyl(cyclopentadienyl)nickel(II) 97 is optimally suited for depositing nickel thin films on temperature‑sensitive substrates (e.g., high‑aspect‑ratio trenches, flexible substrates, or advanced node silicon wafers) where thermal budget is constrained. Its high vapor pressure (10 Torr at 73 °C) and low deposition temperature (120 °C) enable conformal coating without damaging underlying layers [1]. The resulting films exhibit low resistivity (22 μΩcm) and low carbon impurity (4%), meeting the stringent conductivity requirements for interconnects and electrodes in next‑generation microelectronics [1][2].

Nickel Silicide Formation for Source/Drain Contacts in CMOS Technology

The ability to deposit pure nickel films at low temperatures (120 °C) using CpAllylNi/H₂ CVD makes this precursor particularly attractive for nickel silicide (NiSi) formation via subsequent annealing [1]. NiSi is a critical material for reducing contact resistance in advanced CMOS devices. The low carbon content (4%) and low resistivity (22 μΩcm) of the as‑deposited Ni film ensure that the resulting silicide retains high electrical performance, outperforming silicides formed from nickelocene‑derived films which exhibit higher resistivity and carbon contamination [1][2].

Liquid Precursor Delivery for High‑Throughput ALD Tools

Because allyl(cyclopentadienyl)nickel(II) is a liquid at room temperature (melting point 7–9 °C) , it can be delivered using standard liquid precursor vaporization systems (e.g., bubbler, direct liquid injection) without the need for heated lines and source ampoules required for solid precursors like nickelocene (m.p. 171–173 °C) [3]. This liquid nature simplifies process integration, reduces particle generation from solid sublimation, and improves dose‑to‑dose reproducibility in ALD cycles, directly benefiting high‑volume manufacturing environments [3].

Catalytic Cross‑Coupling Reactions Under Mild Conditions

In organometallic synthesis, allyl(cyclopentadienyl)nickel(II) 97 functions as an active catalyst for Kumada–Corriu and Suzuki–Miyaura cross‑coupling reactions, enabling C–C bond formation under mild conditions (25–60 °C) . Its heteroleptic Cp/allyl ligand set provides a distinct reactivity profile compared to homoleptic nickelocene or Ni(acac)₂ catalysts, offering higher activity at lower temperatures, which is advantageous for thermally labile substrates and for reducing side reactions during complex molecule synthesis.

Application
Selection Property
Validation Focus
Low-Temp Ni MOCVD/ALD
High volatility, liquid delivery
Deposition rate, film resistivity, carbon impurity
Nickel Silicide Contacts
Low-carbon Ni film
Silicide resistivity, contact resistance
High-Throughput ALD Tools
Room-temperature liquid state
Dose-to-dose reproducibility, particle generation
Cross-Coupling Catalysis
Heteroleptic Cp/allyl ligand set
Activity under mild conditions, substrate scope

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